molecular formula CH3(CH2)15SH<br>C16H34S<br>C16H34S B1214605 1-Hexadecanethiol CAS No. 2917-26-2

1-Hexadecanethiol

Cat. No.: B1214605
CAS No.: 2917-26-2
M. Wt: 258.5 g/mol
InChI Key: ORTRWBYBJVGVQC-UHFFFAOYSA-N
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Description

1-Hexadecanethiol (HDT) readily forms self-assembled monolayer (SAMs) on gold surfaces. Phase separation characteristics of binary SAMs [made up of HDT and 3-mercaptopropionic acid] on the surface of Au have been investigated. Interaction between gold surface and SAM of HDT has been investigated by atomic force microscopy (AFM).
This compound (HDT) is an alkanethiol that forms a self-assembled monolayer (SAM) by linking sulfur ions with the surface atoms. The methyl groups form a network with the aqueous phase that allows the formation of hydrophobic surfaces with low surface tension.
This compound appears as colorless liquid or white solid (below 19° C) with a strong unpleasant odor. Density (as liquid at 25°C): 0.83 g/cm3.

Scientific Research Applications

Phase Separation in Binary Self-Assembled Monolayers

1-Hexadecanethiol (HDT) has been studied for its role in binary self-assembled monolayers. Hobara et al. (1998) investigated the mixing characteristics of HDT with 3-mercaptopropionic acid on Au(111) surfaces, revealing phase-separated domains imaged by scanning tunneling microscopy, suggesting applications in nanoscale material engineering (Hobara et al., 1998).

Electronic Structure Modification

Lee et al. (2014) demonstrated that HDT can modify the work function of conductors, crucial for organic and printed electronics. Their study showed HDT reduces the work function of electrodes, indicating potential applications in optoelectronic devices (Lee et al., 2014).

Alkanethiol Monolayers on Silicon Substrates

Sano et al. (2010) prepared alkanethiol monolayers, including HDT, directly on silicon substrates. This work has implications for surface modification in semiconductor technology, particularly for creating hydrophobic surfaces and studying the durability of such coatings (Sano et al., 2010).

Surface Potential Contrasts in Self-Assembled Monolayers

Garcia et al. (2019) measured the surface potentials of HDT self-assembled monolayers, which can inform the design of sensors and electronic devices. Their findings suggest that the surface potential is influenced by the adsorbed molecule and the interfacial bond, highlighting its potential in surface science applications (Garcia et al., 2019).

Nanoparticle Stabilization

Zhang et al. (2008) evaluated HDT in stabilizing large gold nanoparticles. Their research showed that HDT could inhibit nanoparticle aggregation, suggesting its use in nanoparticle synthesis and stabilization (Zhang et al., 2008).

Real-Time Optical Sensors

McFarland and Duyne (2003) utilized HDT in developing real-time optical sensors with single silver nanoparticles. The adsorption of HDT on these nanoparticles resulted in a detectable plasmon resonance shift, pointing to applications in ultra-sensitive detection technologies (McFarland & Duyne, 2003).

Self-Assembled Monolayer Formation Dynamics

Kim et al. (2009) studied the formation dynamics of HDT monolayers on GaAs(001) surfaces. Their research provides insights into the chemisorption process, relevant for developing advanced materials with specific surface properties (Kim et al., 2009).

Mechanism of Action

1-Hexadecanethiol forms a self-assembled monolayer (SAM) by linking sulfur ions with the surface atoms . The methyl groups form a network with the aqueous phase that allows the formation of hydrophobic surfaces with low surface tension .

Safety and Hazards

1-Hexadecanethiol is non-flammable but combustible . It can react with water, steam, or acids to produce toxic and flammable vapors . It is incompatible with oxidizing agents, strong acids and strong bases, alkali metals, and nitric acid . Exposure to this compound can cause irritation to eyes, skin, and the respiratory system. It can also cause headache, dizziness, weakness, exhaustion, cyanosis, nausea, and convulsions .

Future Directions

1-Hexadecanethiol has been used in research for monitoring the self-assembled monolayer on a gold surface at nanomolar concentration using a piezo-excited millimeter-sized cantilever sensor . This suggests potential future applications in nanotechnology and material science.

Biochemical Analysis

Biochemical Properties

1-Hexadecanethiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group in this compound has a high affinity for metals such as gold, silver, and copper, leading to the spontaneous formation of highly ordered monolayers . These SAMs are utilized in various biochemical applications, including biosensors and surface modifications. The interaction between this compound and metal surfaces is primarily driven by the formation of strong covalent bonds between the sulfur atom of the thiol group and the metal atoms .

Cellular Effects

This compound influences various cellular processes, particularly in the context of nanoparticle synthesis and surface modifications. When used in the production of nanoparticles, this compound can affect cell function by altering cell signaling pathways and gene expression . The hydrophobic nature of the compound can also impact cellular metabolism by modifying the interactions between cells and their surrounding environment. Additionally, this compound has been shown to influence cell adhesion and proliferation, making it a valuable tool in cell culture studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with metal surfaces. This interaction leads to the creation of self-assembled monolayers that can modify the surface properties of the metal . The thiol group in this compound can also participate in enzyme inhibition or activation by binding to the active sites of enzymes, thereby altering their activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade upon exposure to strong oxidizing agents and acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of nanoparticle synthesis and surface modifications . The stability of the self-assembled monolayers formed by this compound is also a critical factor in its long-term effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including irritation of the skin, eyes, and respiratory system . It is essential to determine the appropriate dosage to avoid any toxic or adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can interact with enzymes and cofactors involved in the synthesis and degradation of lipids . Additionally, this compound can affect metabolic flux by altering the levels of metabolites in the cell . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature facilitates its incorporation into lipid membranes, where it can accumulate and exert its effects . The distribution of this compound within cells is influenced by its affinity for specific cellular compartments and organelles .

Subcellular Localization

This compound is primarily localized in the lipid membranes of cells due to its hydrophobic nature . The compound can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein folding and trafficking . The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications .

Properties

IUPAC Name

hexadecane-1-thiol
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InChI

InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
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InChI Key

ORTRWBYBJVGVQC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCS
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Molecular Formula

CH3[CH2]15SH, Array, C16H34S
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DSSTOX Substance ID

DTXSID6062709
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Molecular Weight

258.5 g/mol
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Physical Description

1-hexadecanethiol appears as colorless liquid or white solid (below 19 °C) with a strong unpleasant odor. Density (as liquid at 25 °C): 0.83 g/cm3., Colorless liquid or solid (below 64-68 degrees F) with a strong odor; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 64-68 °F) with a strong odor.
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Flash Point

215 °F (NIOSH, 2023), Flash point =102 °C, 135 °C o.c., 215 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.85
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Vapor Density

Relative vapor density (air = 1): 8.9
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Vapor Pressure

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 10, 0.1 mmHg
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CAS No.

2917-26-2, 22208-70-4
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Melting Point

64 to 68 °F (NIOSH, 2023), 18 °C, 64-68 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does 1-hexadecanethiol interact with gold surfaces?

A1: this compound forms strong sulfur-gold bonds with gold surfaces through a process called chemisorption. [, , , , ] This leads to the formation of well-ordered, densely packed monolayers.

Q2: What are the downstream effects of this compound SAM formation on gold surfaces?

A2: The formation of this compound SAMs significantly alters the surface properties of gold. This includes changes in wettability [, ], tribology [], and electrochemical properties. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H34S, and its molecular weight is 258.5 g/mol.

Q4: Which spectroscopic techniques are useful for characterizing this compound SAMs?

A4: Several spectroscopic techniques are useful for characterizing this compound SAMs, including X-ray photoelectron spectroscopy (XPS) [, , ], atomic force microscopy (AFM) [, , ], ellipsometry [], and contact angle measurements. [, , ]

Q5: What is the stability of this compound SAMs under different conditions?

A5: The stability of this compound SAMs is affected by factors such as temperature [, ], pH [], and exposure to solvents. [, ] Generally, these SAMs are stable under ambient conditions, but their stability decreases at elevated temperatures and in the presence of aggressive solvents.

Q6: Are there ways to improve the stability of this compound SAMs?

A6: Yes, the stability of this compound SAMs can be enhanced by using mixed SAMs with molecules possessing stronger binding affinities to the substrate. [, ]

Q7: Have computational methods been used to study this compound SAMs?

A7: Yes, molecular dynamics (MD) simulations have been employed to study various aspects of this compound SAMs, including their structure, stability, and mechanical properties. [, , ]

Q8: How does the chain length of alkanethiols affect their SAM formation and properties?

A8: The chain length of alkanethiols significantly influences their SAM properties. Longer chain lengths, like in this compound, generally lead to denser, more ordered, and more hydrophobic SAMs compared to shorter chain alkanethiols. [, , ]

Q9: How does the terminal group of the alkanethiol influence SAM properties?

A9: The terminal group plays a crucial role in determining the surface properties of the SAM. For instance, a methyl-terminated thiol like this compound creates a hydrophobic surface, while a carboxylic acid-terminated thiol would result in a hydrophilic surface. [, ]

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